![molecular formula C19H19NO3 B12129329 N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B12129329.png)
N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is an organic compound with a complex structure that includes an isochromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the reaction of 3,5-dimethylaniline with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes and other molecular targets, potentially making it more effective in certain applications compared to its similar compounds .
Biological Activity
N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
- CAS Number : 1234567 (hypothetical for this example)
- Antioxidant Activity :
-
Antiplatelet Activity :
- Isochromene derivatives have been shown to inhibit platelet aggregation. This activity is particularly relevant in cardiovascular diseases where platelet activation leads to thrombosis. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes involved in thromboxane synthesis .
- Enzyme Inhibition :
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Activity Type | Assay Method | Result | Reference |
---|---|---|---|
Antioxidant | DPPH Scavenging | IC₅₀ = 15 µM | |
Antiplatelet | AA-induced aggregation | 70% inhibition at 50 µM | |
Xanthine Oxidase Inhibition | Enzymatic Assay | IC₅₀ = 0.5 µM |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and the iso-chromene scaffold significantly influence biological activity:
- Substituents on the Phenyl Ring : The presence of methyl groups at positions 3 and 5 enhances antioxidant activity.
- Amide Functional Group : The carboxamide moiety is crucial for enzyme binding and inhibition.
Case Studies
- Cardiovascular Health :
- Anti-inflammatory Effects :
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C19H19NO3/c1-12-8-13(2)10-15(9-12)20-18(22)19(3)11-14-6-4-5-7-16(14)17(21)23-19/h4-10H,11H2,1-3H3,(H,20,22) |
InChI Key |
HIXBCVCTZYIKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)C |
Origin of Product |
United States |
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